2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI)
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Overview
Description
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) is an organic compound with the molecular formula C10H16O. It is also known by other names such as p-menth-3-en-2-one and carvenone . This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with methyl and isopropyl groups, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) typically involves the reaction of 6-methyl-3-(1-methylethyl)-2-cyclohexen-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Menth-3-en-2-one: Similar structure but lacks the oxime group.
Carvenone: Another name for the same compound.
Cyclohexenone derivatives: Compounds with similar cyclohexenone rings but different substituents.
Uniqueness
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NE)-N-(6-methyl-3-propan-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h6-8,12H,4-5H2,1-3H3/b11-10- |
InChI Key |
JDRUHJWYXNXTIN-KHPPLWFESA-N |
Isomeric SMILES |
CC\1CCC(=C/C1=N/O)C(C)C |
Canonical SMILES |
CC1CCC(=CC1=NO)C(C)C |
Origin of Product |
United States |
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